molecular formula C10H14N4 B12823291 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole

Cat. No.: B12823291
M. Wt: 190.25 g/mol
InChI Key: ZSNFQXLNSXJLCP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of the hydrazinyl group in this compound adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydrazinylbenzimidazole with trimethyl orthoformate in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction of the compound can lead to the formation of hydrazones or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazones and amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylbenzimidazole: Lacks the trimethyl substitution, leading to different reactivity and properties.

    1,5,6-Trimethylbenzimidazole: Lacks the hydrazinyl group, affecting its chemical behavior and applications.

    2-Aminobenzimidazole: Contains an amino group instead of a hydrazinyl group, resulting in distinct chemical and biological properties.

Uniqueness

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole is unique due to the presence of both the hydrazinyl group and the trimethyl substitution. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

The compound's molecular formula is C10H14N4C_{10}H_{14}N_{4} with a molecular weight of 190.25 g/mol. Its structure features a hydrazinyl group that contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
IUPAC Name(1,5,6-trimethylbenzimidazol-2-yl)hydrazine
InChI KeyZSNFQXLNSXJLCP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit or modulate the activity of these biomolecules, disrupting various cellular processes. The specificity and pathways involved may vary depending on the target organism or cell type.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it was tested against multiple strains and exhibited notable inhibition rates compared to standard antibiotics .
  • Case Study : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those with hydrazinyl substitutions. Results indicated that compounds with halogen substituents displayed stronger inhibitory actions than reference drugs .

Anticancer Activity

This compound has also been investigated for its cytotoxic effects against cancer cell lines:

  • Cytotoxicity Tests : In studies involving HeLa and MCF-7 cell lines, specific analogs demonstrated IC50 values indicating significant cytotoxicity (e.g., IC50 values around 15.1 µM for certain derivatives) .
  • Molecular Docking Studies : These studies have suggested that the compound binds effectively to key targets involved in cancer progression, enhancing its potential as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies:

  • Comparative Analysis : Compounds derived from this structure exhibited antioxidant activities comparable to well-known antioxidants like Butylhydroxyanisole (BHA) and Vitamin C .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(1,5,6-trimethylbenzimidazol-2-yl)hydrazine

InChI

InChI=1S/C10H14N4/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

ZSNFQXLNSXJLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NN)C

Origin of Product

United States

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